1,5-Difluoro-2-iodo-4-methylbenzene
Overview
Description
1,5-Difluoro-2-iodo-4-methylbenzene is a useful research compound. Its molecular formula is C7H5F2I and its molecular weight is 254.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
As a benzene derivative, it may interact with various biological targets depending on its specific functional groups and their spatial arrangement .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific substituents and the biological context .
Pharmacokinetics
It has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its skin permeation is low, as indicated by its Log Kp value .
Result of Action
Benzene derivatives can have various effects depending on their specific functional groups and the cells or tissues they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5-Difluoro-2-iodo-4-methylbenzene. For instance, its storage temperature should be between 2-8°C, and it should be kept in a dark place . Other factors such as pH, presence of other substances, and specific conditions of the biological environment can also affect its action .
Properties
IUPAC Name |
1,5-difluoro-2-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLTNBMONMJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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